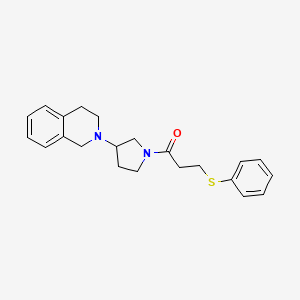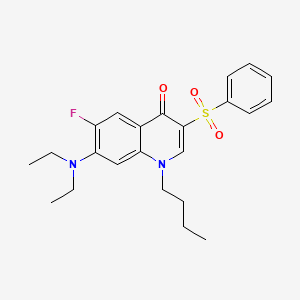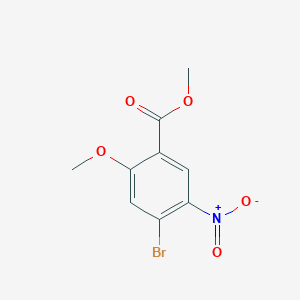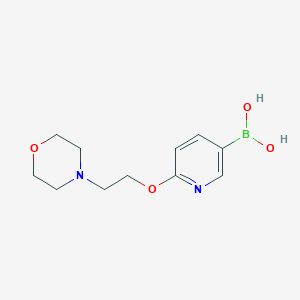
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is an organic compound known for its diverse applications in chemical synthesis and research. This compound features a complex molecular structure, incorporating a dihydroisoquinoline ring and a pyrrolidinyl group, enhancing its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can be achieved through multiple synthetic routes. A common method involves the use of dihydroisoquinoline derivatives and phenylthio-propanone as starting materials. The reaction typically employs Lewis acids or bases to facilitate the formation of the compound under controlled temperatures and pressures. Specific reagents like pyrrolidine can be introduced to form the pyrrolidinyl group.
Industrial Production Methods
Industrial-scale production of this compound necessitates optimized reaction conditions to ensure high yield and purity. Continuous-flow reactors and automated synthesis systems are often employed to maintain consistent reaction conditions. Post-synthesis, the compound undergoes purification processes like crystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one participates in various chemical reactions, including:
Oxidation: : Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Commonly performed with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenation and alkylation reactions are prevalent, often employing reagents like halides and alkylating agents.
Common Reagents and Conditions
Oxidation: : Requires oxidizing agents and acidic or basic conditions to facilitate the reaction.
Reduction: : Involves the use of hydride donors under inert atmosphere to prevent unwanted side reactions.
Substitution: : Utilizes halides or alkylating agents, often under heat or solvent-free conditions to enhance reactivity.
Major Products
Depending on the reaction type, major products can include:
Oxidation: : Corresponding ketones or carboxylic acids.
Reduction: : Alcohols or amines.
Substitution: : Varied substituted products based on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across multiple scientific disciplines:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential role in biochemical pathways and interactions with biological targets.
Medicine: : Explored for its pharmacological properties, including potential therapeutic uses.
Industry: : Employed in the manufacture of specialized materials and chemical products.
Wirkmechanismus
The mechanism of action for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets, leading to various biochemical effects. Its unique structure allows it to bind to enzymes or receptors, modulating their activity and influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Comparing 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one with similar compounds highlights its distinct properties:
Structural Analogues: : Compounds like 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-mercapto-propan-1-one share similar structural motifs but differ in their chemical reactivity and applications.
Functional Analogues: : Similar compounds with analogous functional groups exhibit different pharmacological or industrial applications due to variations in molecular structure.
List of Similar Compounds
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-mercapto-propan-1-one
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylsulfinyl)propan-1-one
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
From synthetic methods to real-world applications, this compound stands out in its field. Anything you want to dive deeper into?
Eigenschaften
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c25-22(12-15-26-21-8-2-1-3-9-21)24-14-11-20(17-24)23-13-10-18-6-4-5-7-19(18)16-23/h1-9,20H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZSTTDMQZXBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2491215.png)

![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2491222.png)
![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)

![morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone](/img/structure/B2491227.png)
![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)


